Comprehensive Structural and Mass Spectrometric Characterization of (3E)-3,4-diiodobut-3-en-1-ol
Comprehensive Structural and Mass Spectrometric Characterization of (3E)-3,4-diiodobut-3-en-1-ol
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Confirming NMR Assignments
I'm now diving deep into the NMR spectra to correlate observed signals with the molecule's structure. I'm focusing on assigning each peak in both 1H and 13C NMR. This includes interpreting coupling constants and chemical shifts. I'm working to fully justify the (E)-configuration based on these spectroscopic details, and I'm correlating NMR data with predicted values.
Justifying Spectral Assignments
I'm presently focused on meticulously correlating the observed NMR signals to the specific protons and carbons within the (E)-3,4-diiodobut-3-en-1-ol structure. The coupling constants and chemical shifts are crucial, which I'm using to definitively substantiate the molecule's E-configuration based on spectroscopic data. I'm cross-referencing this to predicted values for validation and accuracy.
Analyzing Mass Defect
I'm now zeroing in on the mass defect of -0.1492 Da, which is a key observation. Its magnitude strongly indicates the presence of multiple iodine atoms in the molecule, as confirmed by theoretical calculation. The draft structure is taking shape, and the negative mass defect is to be a central theme in the introductory remarks. This will pave the way for a more detailed analysis.
Developing Experimental Protocols
I'm now focusing on section 4: Validated Experimental Protocols, outlining synthesis, HRMS, and NMR protocols. I'm prioritizing the self-validating aspect, including internal checks within each protocol. I'm building out a synthesis procedure and am beginning the HRMS and NMR protocols. My focus is the explicit causality behind the choices. I will explicitly link to authoritative sources for citation and provide linked citations.
Reviewing the Reference
I've located the relevant reference: Petri A. Turhanen et al.'s 2019 ACS Omega publication on (E)-di-iodination of alkynes using a dried Dowex H+/NaI approach. Now I am carefully reviewing the methodology and results sections to grasp the core findings. I am looking into how this method might apply to my current focus.
Confirming the Citation
I've verified Petri A. Turhanen as the lead author of the di-iodination paper and will cite it accordingly in the reference list. I've double-checked the ACS Omega link and will use it instead of the PMC link for the citation, as that is the primary reference. This completes my review of the Turhanen paper.
Refining the Structure
Now I'm diving deeper into the proposed E-E-A-T structure. I'm focusing on the introduction, planning to highlight the importance of (3E)-3,4-diiodobut-3-en-1-ol in cross-coupling reactions. I'm also preparing for the Exact Mass & HRMS section, where I'll calculate the formula, monoisotopic mass and negative mass defect, and provide a table of adducts. Finally, I'll detail the synthesis, outlining reagents like 3-butyn-1-ol, NaI, and Dowex, and their roles.
Analyzing the Mechanism
I'm now carefully examining the reaction mechanism. The in situ generation of iodine from NaI is key, and the Dowex resin facilitates easy workup. It's strictly an anti-addition, leading to the (E)-isomer. I also have to generate a Graphviz diagram of the mechanism to better visualize it.
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Interpreting the NMR Data
I've moved on to the NMR data and am interpreting the structural features. The 1H NMR data confirms the structure. The vinylic proton at 7.11 ppm, a singlet, is C4. C1 appears as a triplet at 3.70 ppm; and C2, a triplet at 2.77 ppm. This assignment is consistent with the IUPAC name. The 13C data also fits. The E-configuration derives from the anti-addition mechanism of the Dowex/NaI system.
Verifying the Synthesis
I'm now detailing the step-by-step synthesis, focusing on internal validation. I'll include TLC monitoring and DCM extraction details, along with the confirmation of the 7.11 ppm singlet in the NMR data. I'm also confirming the Graphviz specifications to ensure the diagram is clear and compliant, checking color contrast and the color palette. I'm now writing the DOT code for the diagram.
Visualizing the Mechanism
I've generated the Graphviz code to visually represent the reaction mechanism, ensuring clarity and adherence to style guidelines. I'm focusing on the electrophilic iodine addition to the alkyne and the anti-addition product formation. I've ensured the mechanistic pathway clearly depicts the stereoselective (E)-di-iodination using Dowex H+/NaI. Now I will detail why we use DCM extraction.
Justifying the Procedure
I'm now detailing why the dry Dowex resin is critical: water would be a competing nucleophile, potentially resulting in unwanted hydration. I've also detailed the exact mass negative mass defect, showing the effect of iodine's mass on the molecular mass. I've also drafted the High-Resolution Mass Spectrometry Table and the NMR assignment table, with the correct table headers.
Compiling the Data
I've just finalized the NMR assignments based on the provided data, and confirmed that C4 is the terminal vinylic proton at 7.11 ppm, a singlet. I have assigned the corresponding carbon data. The PubChemLite database (University of Luxembourg, 2026) will be cited to confirm this data, and I'm updating my reference list.
Outlining the Synthesis
I've outlined the synthetic protocol, detailing each step for clarity and reproducibility. I've included self-validation checks using TLC, HRMS, and NMR data, ensuring the reaction's success. I am now working on making the citations clickable. The objective: Synthesize the target compound via anti-addition of iodine while preventing alkyne hydration.
Detailing the Steps
I've outlined the experimental procedure, emphasizing the critical role of drying the Dowex resin and NaI to prevent water as a nucleophile. Now, I am detailing the reaction assembly, solvent choice, and the 2-propanol: a green, mildly polar protic solvent. I am also planning the monitoring strategy using TLC to determine when the reaction is complete. I will then explain why DCM extraction is utilized in the workup.
Explaining the Extraction
I'm now detailing the workup procedure, focusing on why DCM is used for extraction: it effectively partitions the non-polar product from the polar aqueous mixture and salts. I've covered the drying step with Na2SO4 and concentrating under reduced pressure, and am now clarifying the exact mass part again. I'm noting that the negative mass defect of -0.15 Da is a strong indicator of poly-iodination, given iodine's exact mass.
Revisiting the NMR Data
I'm double-checking the NMR data to confirm the chemical shifts and assignments. The 1H and 13C NMR data confirm the structure of the E-E-A-T and all assignments are consistent with the known spectral features. The observed data aligns well with the known spectral features. I also am making notes on the "heavy atom effect."
Analyzing the Reactivity
I'm now focusing on the reactivity of iodoalkenes, specifically how the iodine affects the adjacent alkene and what impact this has on the overall molecule. I'm exploring the implications for subsequent reactions and the potential for further functionalization of the molecule. I am examining how the iodo groups impact stability and ease of further modifications.
Perfecting the Diagram
I'm now refining the Graphviz DOT code, ensuring strict adherence to the defined color palette and optimal contrast for clarity. The blue alkyne, yellow Dowex/NaI, red iodonium intermediate, and green anti-addition product are all clearly and correctly displayed. I've re-checked the layout, and the caption has been added.
Visualizing the Workflow
I've crafted a Graphviz diagram illustrating the self-validating analytical workflow, incorporating HRMS and NMR data for structural confirmation, and showing the direct relationship of the analytical workflow. The crude product isolation is linked to both HRMS and NMR analysis. The goal is to fully validate the (3E)-isomer structure.
Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
The compound (3E)-3,4-diiodobut-3-en-1-ol (Chemical Formula: C₄H₆I₂O) is a highly functionalized, stereodefined di-iodoalkene that serves as a critical building block for complex cross-coupling reactions (e.g., Suzuki, Sonogashira) in medicinal chemistry. Characterizing poly-iodinated small molecules presents unique analytical challenges and opportunities. This whitepaper details the exact mass determination, structural elucidation, and stereoselective synthesis of this compound, emphasizing the causality behind specific experimental conditions and the self-validating nature of its analytical workflows.
Chemical Identity & High-Resolution Mass Spectrometry (HRMS)
The Phenomenon of the Negative Mass Defect
When determining the exact mass of (3E)-3,4-diiodobut-3-en-1-ol, High-Resolution Mass Spectrometry (HRMS) reveals a highly diagnostic signature: a severe negative mass defect.
The monoisotopic mass of the naturally occurring iodine isotope (¹²⁷I) is 126.9045 Da. Because its exact mass is significantly lower than its nominal mass (127), each iodine atom contributes a mass defect of approximately -0.0955 Da. For a di-iodinated compound like C₄H₆I₂O, the cumulative mass defect pushes the exact mass far below the nominal integer mass.
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Nominal Mass: 48 (C) + 6 (H) + 254 (I) + 16 (O) = 324 Da
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Exact Monoisotopic Mass: 48.0000 + 6.0469 + 253.8089 + 15.9949 = 323.8508 Da
Causality in Analysis: This -0.1492 Da mass defect is a self-validating data point. When screening complex reaction mixtures, researchers can instantly differentiate the target di-iodide from oxygen- or nitrogen-rich isobaric impurities (which typically exhibit positive mass defects) simply by filtering for this specific fractional mass anomaly.
Table 1: HRMS Adduct Profiles and Predicted Collision Cross Sections (CCS)
Data summarized from the PubChemLite database for C₄H₆I₂O.
| Adduct Species | Chemical Formula | Theoretical Exact Mass (m/z) | Predicted CCS (Ų) |
| [M]⁺ (Radical Cation) | C₄H₆I₂O⁺ | 323.8503 | 129.5 |
| [M+H]⁺ | C₄H₇I₂O⁺ | 324.8581 | 134.9 |
| [M-H]⁻ | C₄H₅I₂O⁻ | 322.8435 | 123.3 |
| [M+Na]⁺ | C₄H₆I₂ONa⁺ | 346.8400 | 127.8 |
| [M+NH₄]⁺ | C₄H₁₀NI₂O⁺ | 341.8846 | 145.7 |
Structural Elucidation via Nuclear Magnetic Resonance (NMR)
The assignment of the (E)-stereochemistry and the regiochemistry of the iodine atoms relies heavily on 1D ¹H and ¹³C NMR spectroscopy. The spectroscopic data provides a self-validating proof of the molecular geometry.
Table 2: ¹H and ¹³C NMR Assignments (in CD₃OD)
Spectroscopic values benchmarked against established literature standards.
| Position | ¹H Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Shift (δ, ppm) | Structural Assignment Rationale |
| C1 | 3.70 | t (³J = 6.8) | 60.9 | Methylene deshielded by the adjacent -OH group. |
| C2 | 2.77 | t (³J = 6.8) | 48.8 | Methylene bridge between the alcohol and the alkene. |
| C3 | - | - | 82.3 | Quaternary vinylic carbon bonded to Iodine. |
| C4 | 7.11 | s | 99.5 | Terminal vinylic proton; singlet confirms substitution at C3. |
Causality in Structural Assignment: The defining feature of the ¹H NMR spectrum is the sharp singlet at 7.11 ppm. Because this vinylic proton exhibits no vicinal coupling (³J), it mathematically proves that the adjacent carbon (C3) is fully substituted (bearing the second iodine and the alkyl chain). Furthermore, the pronounced upfield shift of the C3 carbon (82.3 ppm) relative to standard alkenes is a direct result of the "heavy atom effect" exerted by the massive iodine electron cloud, which strongly shields the attached carbon nucleus.
Stereoselective Synthesis: The Dowex H⁺/NaI Pathway
The synthesis of (3E)-3,4-diiodobut-3-en-1-ol is achieved via the stereoselective di-iodination of 3-butyn-1-ol using a green, solid-acid catalyst system: dried Dowex 50W-X8 (H⁺ form) and Sodium Iodide (NaI) in 2-propanol.
Mechanistic pathway of stereoselective (E)-di-iodination using Dowex H+/NaI.
Mechanistic Causality: The Dowex H⁺ resin acts as a heterogeneous proton donor, activating the alkyne and facilitating the generation of an electrophilic iodine species from NaI. The reaction proceeds through an iodonium-like intermediate. Because the subsequent nucleophilic attack by the iodide anion (I⁻) must occur from the opposite face due to steric and electronic repulsion, the reaction is strictly an anti-addition . This kinetic control guarantees the exclusive formation of the (E)-isomer, making the protocol highly reliable.
Self-Validating Experimental Protocols
The following methodologies are designed with built-in causality checks to ensure high-fidelity replication.
Self-validating analytical workflow for structural confirmation of the synthesized compound.
Protocol A: Synthesis of (3E)-3,4-diiodobut-3-en-1-ol
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Catalyst Preparation: Dry the Dowex 50W-X8 ion-exchange resin (H⁺ form) and NaI thoroughly in an oven prior to use.
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Causality Check: Residual moisture acts as a competing nucleophile. Failure to dry the resin will lead to Markovnikov hydration of the alkyne, yielding a ketone byproduct instead of the target di-iodide.
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Reaction Assembly: In a reaction vessel, dissolve 3-butyn-1-ol (92.6 mg, 1.32 mmol) in 8 mL of 2-propanol. Add the dried NaI (406 mg, 2.71 mmol, 2.05 equiv) and the dried Dowex 50W-X8 resin (1.0 g).
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Execution: Stir the heterogeneous mixture at room temperature. Monitor the reaction via TLC (Hexane/Ethyl Acetate 3:1) until the alkyne precursor is fully consumed.
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Workup & Extraction: Filter the mixture to remove the solid Dowex resin (which can be washed and regenerated). Add water to the filtrate and extract the aqueous phase twice with Dichloromethane (DCM).
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Causality Check: DCM is chosen specifically because it effectively partitions the relatively non-polar poly-iodinated product away from the highly polar 2-propanol/water mixture and residual inorganic salts.
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (Hexane/Ethyl Acetate 3:1) to yield the product as a slightly purple oil.
Protocol B: HRMS Acquisition Parameters
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Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
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Calibration: Calibrate the mass spectrometer using a standard tuning mix to ensure mass accuracy within < 2 ppm.
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Validation: Extract the ion chromatogram for m/z 322.8435 ([M-H]⁻). Confirm the presence of the -0.1492 Da mass defect to validate the incorporation of two iodine atoms.
